[5-(2-CHLOROPHENYL)-3-ISOXAZOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Overview
Description
[5-(2-CHLOROPHENYL)-3-ISOXAZOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of an isoxazole ring and a quinoline moiety, which are linked through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-CHLOROPHENYL)-3-ISOXAZOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-chlorobenzonitrile and hydroxylamine, under acidic or basic conditions.
Quinoline Synthesis: The quinoline moiety can be prepared via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves the coupling of the isoxazole and quinoline intermediates through a methanone linkage. This can be achieved using reagents such as acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(2-CHLOROPHENYL)-3-ISOXAZOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated isoxazole or quinoline rings.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, [5-(2-CHLOROPHENYL)-3-ISOXAZOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is studied for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [5-(2-CHLOROPHENYL)-3-ISOXAZOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[5-(2-BROMOPHENYL)-3-ISOXAZOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE: Similar structure with a bromine atom instead of chlorine.
[5-(2-FLUOROPHENYL)-3-ISOXAZOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE: Similar structure with a fluorine atom instead of chlorine.
[5-(2-METHOXYPHENYL)-3-ISOXAZOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE: Similar structure with a methoxy group instead of chlorine.
Uniqueness
The uniqueness of [5-(2-CHLOROPHENYL)-3-ISOXAZOLYL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE lies in its specific substitution pattern and the presence of both isoxazole and quinoline rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-15-9-3-2-8-14(15)18-12-16(21-24-18)19(23)22-11-5-7-13-6-1-4-10-17(13)22/h1-4,6,8-10,12H,5,7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLHECIJOSPXBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NOC(=C3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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